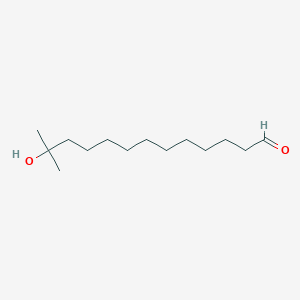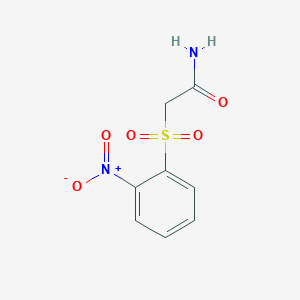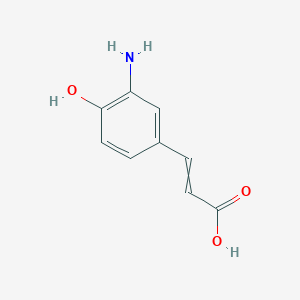
Formic acid--2-(phenylselanyl)ethan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2-phenylselanylethanol is a compound that combines the properties of formic acid and 2-phenylselanylethanolIt is a colorless, corrosive liquid with a pungent odor and is completely miscible with water and many polar solvents . 2-phenylselanylethanol is an organoselenium compound that contains a phenyl group attached to a selenium atom, which is further connected to an ethanol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-phenylselanylethanol typically involves the reaction of 2-phenylselanylethanol with formic acid under controlled conditions. One common method is the esterification reaction, where 2-phenylselanylethanol reacts with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of formic acid;2-phenylselanylethanol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;2-phenylselanylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenium oxide derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Selenium oxides and corresponding carboxylic acids.
Reduction: Reduced selenium compounds and alcohols.
Substitution: Various substituted phenylselanyl derivatives.
Applications De Recherche Scientifique
Formic acid;2-phenylselanylethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of formic acid;2-phenylselanylethanol involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formic acid: The simplest carboxylic acid with similar acidic properties.
2-phenylethanol: An alcohol with a phenyl group, lacking the selenium atom.
Selenomethionine: An organoselenium compound with a different functional group.
Uniqueness
Formic acid;2-phenylselanylethanol is unique due to the presence of both formic acid and selenium functionalities. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
91228-21-6 |
|---|---|
Formule moléculaire |
C9H12O3Se |
Poids moléculaire |
247.16 g/mol |
Nom IUPAC |
formic acid;2-phenylselanylethanol |
InChI |
InChI=1S/C8H10OSe.CH2O2/c9-6-7-10-8-4-2-1-3-5-8;2-1-3/h1-5,9H,6-7H2;1H,(H,2,3) |
Clé InChI |
ONHZQMBIBIQNOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]CCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



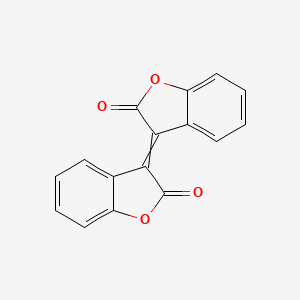

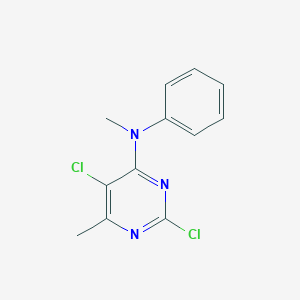

![4,4'-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]](/img/structure/B14361890.png)
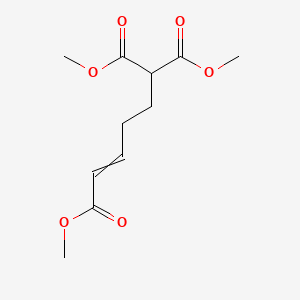

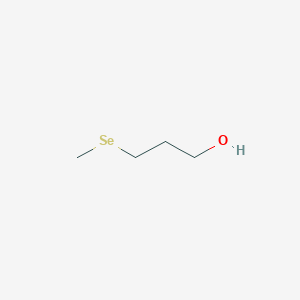

![3-{3-Hydroxy-4-[(methanesulfonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14361913.png)
